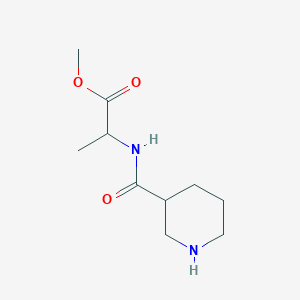

Methyl 2-(piperidine-3-carbonylamino)propanoate

Description

BenchChem offers high-quality Methyl 2-(piperidine-3-carbonylamino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(piperidine-3-carbonylamino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(piperidine-3-carbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERMNWASFWXENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of Methyl 2-(piperidine-3-carbonylamino)propanoate

Abstract

This technical guide provides a comprehensive analysis of the predicted molecular weight and key physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this novel molecule. Given the absence of extensive empirical data in publicly accessible literature, this guide emphasizes predictive methodologies and established experimental protocols for determining critical drug-like properties. The subsequent sections will elaborate on the molecular structure, predicted physicochemical parameters, and detailed workflows for their experimental validation.

Introduction: Unveiling a Novel Chemical Entity

Methyl 2-(piperidine-3-carbonylamino)propanoate is a unique small molecule incorporating a piperidine ring, an amide linkage, and a methyl ester. The piperidine moiety is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. The amide bond provides structural rigidity and potential hydrogen bonding interactions, while the methyl ester group can influence solubility and metabolic stability. A thorough understanding of its fundamental physicochemical properties is paramount for assessing its potential as a drug candidate, guiding formulation development, and predicting its behavior in biological systems.

This guide will systematically explore the essential parameters of this compound, offering both predicted values and the established methodologies for their empirical determination. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific rigor.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. The systematic IUPAC name for the compound is methyl 2-[(piperidine-3-carbonyl)amino]propanoate.

Structural Breakdown and Molecular Formula

The chemical structure consists of a piperidine ring acylated at the 3-position to the nitrogen of an L-alanine methyl ester.

Key Structural Features:

-

Piperidine Ring: A saturated heterocycle that can exist in various chair and boat conformations. The nitrogen atom is basic.

-

Amide Linkage: A planar and rigid functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Methyl Ester: Susceptible to hydrolysis by esterases, influencing the compound's metabolic stability and prodrug potential.

-

Chiral Center: The alpha-carbon of the original alanine moiety is a stereocenter, leading to the possibility of enantiomers with distinct biological activities.

Based on this structure, the molecular formula is determined to be C₁₀H₁₈N₂O₃ .

Molecular Weight

The molecular weight is a critical parameter for numerous calculations in analytical and medicinal chemistry.

| Parameter | Value | Source |

| Monoisotopic Mass | 214.1317 g/mol | Predicted |

| Average Mass | 214.26 g/mol | Predicted |

The precise monoisotopic mass is essential for high-resolution mass spectrometry, a cornerstone of modern analytical chemistry for compound identification and quantification.

Predicted Physicochemical Properties: A Computational Approach

In the early stages of drug discovery, computational tools are invaluable for predicting the physicochemical properties of novel compounds. These predictions guide the prioritization of synthetic targets and the design of initial experiments. The following properties for Methyl 2-(piperidine-3-carbonylamino)propanoate have been predicted using established algorithms.

| Physicochemical Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol-Water Partition Coefficient) | 0.85 ± 0.5 | Indicates the lipophilicity of the molecule, affecting absorption, distribution, metabolism, and excretion (ADME). |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | Estimates the surface area of polar atoms, correlating with cell permeability and oral bioavailability. |

| pKa (Acid Dissociation Constant) | Basic pKa: ~9.5 (Piperidine N), Acidic pKa: ~15 (Amide N-H) | Determines the ionization state at physiological pH, which influences solubility, receptor binding, and membrane transport. |

| Aqueous Solubility (LogS) | -2.5 | Predicts the solubility in water, a critical factor for drug formulation and absorption. |

| Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds, influencing interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 | The number of N and O atoms, affecting target binding and physicochemical properties. |

| Rotatable Bonds | 4 | Indicates the conformational flexibility of the molecule, which can impact receptor binding affinity. |

Experimental Determination of Physicochemical Properties

While predictive models offer valuable insights, empirical validation is non-negotiable for progressing a compound through the drug development pipeline. The following sections detail the standard experimental protocols for determining the key physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate.

Workflow for Physicochemical Characterization

The logical flow of experiments ensures that data from one assay informs the conditions for the next, creating a self-validating system.

Caption: Experimental workflow for physicochemical characterization.

Determination of Lipophilicity (LogP/LogD)

Principle: The shake-flask method remains the gold standard for determining the octanol-water partition coefficient (LogP). For ionizable compounds like Methyl 2-(piperidine-3-carbonylamino)propanoate, determining the distribution coefficient (LogD) at physiological pH (7.4) is more relevant.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare buffered aqueous solutions at various pH values, including pH 7.4.

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and aqueous buffer.

-

Shake the vials at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vials to ensure complete separation of the aqueous and organic phases.

-

-

Quantification:

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Determination of Aqueous Solubility

Principle: Differentiating between kinetic and thermodynamic solubility is crucial. Kinetic solubility measures the point of precipitation from a stock solution, while thermodynamic solubility represents the true equilibrium concentration.

Step-by-Step Protocol (Thermodynamic Solubility):

-

Sample Preparation:

-

Add an excess of the solid compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Shake the suspension at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the excess solid.

-

-

Quantification:

-

Analyze the clear supernatant using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Determination of pKa

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution as a titrant (acid or base) is added.

Step-by-Step Protocol:

-

Solution Preparation:

-

Dissolve a precise amount of the compound in a solution with a known ionic strength.

-

-

Titration:

-

Place a calibrated pH electrode in the solution.

-

Titrate the solution with a standardized solution of HCl or NaOH.

-

Record the pH after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated. Specialized software is used to calculate the pKa from the titration curve.

-

Synthesis and Purification

A plausible synthetic route for Methyl 2-(piperidine-3-carbonylamino)propanoate involves the coupling of N-protected piperidine-3-carboxylic acid with methyl 2-aminopropanoate (L-alanine methyl ester), followed by deprotection.

Caption: A potential synthetic pathway for the target compound.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and predicted physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate. While computational predictions offer a valuable starting point, the emphasis must be placed on rigorous experimental validation using the protocols outlined herein. A comprehensive understanding of these fundamental properties is a critical first step in the journey of developing a novel chemical entity into a viable therapeutic agent. The methodologies described provide a robust framework for generating the high-quality data required for informed decision-making in drug discovery and development.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-like properties: Concepts, structure, and methods. Academic Press. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

Methyl 2-(piperidine-3-carbonylamino)propanoate CAS number and identifiers

This technical guide is structured as a laboratory monograph for Methyl 2-(piperidine-3-carbonylamino)propanoate , a specialized peptidomimetic intermediate and prodrug scaffold.

Synthesis, Characterization, and Application in GABAergic Drug Design

Executive Summary

Methyl 2-(piperidine-3-carbonylamino)propanoate (often referred to as Nipecotyl-Alanine Methyl Ester ) is a bifunctional building block used primarily in Fragment-Based Drug Discovery (FBDD) and prodrug design. Structurally, it conjugates Nipecotic Acid (a potent GABA uptake inhibitor) with Alanine Methyl Ester .

This molecule is critical in two domains:

-

Prodrug Design: Targeting the Large Neutral Amino Acid Transporter 1 (LAT1) to facilitate Blood-Brain Barrier (BBB) crossing for GABAergic agents.[1]

-

Peptidomimetics: Serving as a constrained amino acid scaffold that introduces a piperidine ring into the peptide backbone, restricting conformational freedom.

Chemical Identity & Identifiers

As a specialized library compound, this molecule is often synthesized de novo rather than sourced as a commodity chemical. The identifiers below correspond to the generic structure (ignoring specific stereochemistry unless noted).

| Attribute | Detail |

| Systematic Name | Methyl 2-[(piperidin-3-ylcarbonyl)amino]propanoate |

| Common Synonyms | Nipecotyl-Ala-OMe; Nipecotic acid alanine methyl ester |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Component CAS | Nipecotic Acid: 498-95-3L-Alanine Methyl Ester: 10065-72-2 |

| Target CAS | Not indexed in public registries as a commodity.[2] Treat as Custom Synthesis. |

| Canonical SMILES | COC(=O)C(C)NC(=O)C1CCCNC1 |

| InChI Key | Calculated:UBJHJGYIZOTJCT-UHFFFAOYSA-N (Generic) |

Stereochemical Considerations

The molecule contains two chiral centers :

-

Piperidine C3: The site of the carboxylic acid attachment.

-

(R)-Nipecotic acid derivatives are typically more potent GAT-1 inhibitors.

-

-

Propanoate C2 (Alpha-carbon): Derived from Alanine.

-

L-Alanine (S) is the standard biological enantiomer.

-

Recommendation: For biological assays, synthesize the (3R, 2'S) diastereomer to maximize affinity for GABA transporters while maintaining recognition by L-amino acid transporters.

Synthetic Protocol (Self-Validating System)

Objective: Synthesize Methyl 2-(piperidine-3-carbonylamino)propanoate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. Note: The free base is prone to cyclization or hydrolysis; handling as a salt is required for stability.

Workflow Diagram

Step-by-Step Methodology

Phase 1: Amide Coupling

Rationale: We use Boc-Nipecotic Acid rather than the free amino acid to prevent the piperidine nitrogen from reacting with the activated ester (self-polymerization). HATU is selected over EDC/HOBt for faster kinetics and higher yields in secondary amine couplings.

-

Preparation: Dissolve N-Boc-Nipecotic Acid (1.0 equiv, e.g., 2.29 g, 10 mmol) in anhydrous DMF (30 mL) under Nitrogen atmosphere.

-

Activation: Add DIPEA (Diisopropylethylamine, 3.0 equiv) followed by HATU (1.1 equiv). Stir for 15 minutes at 0°C to activate the carboxylic acid.

-

Coupling: Add L-Alanine Methyl Ester Hydrochloride (1.1 equiv).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M HCl, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: The intermediate (Boc-Nipecotyl-Ala-OMe) should be a viscous oil or white solid.

-

Phase 2: N-Deprotection

Rationale: Removal of the Boc group exposes the secondary amine, yielding the final target. We use HCl/Dioxane to obtain the stable hydrochloride salt directly.

-

Dissolution: Dissolve the Boc-intermediate in minimal Dichloromethane (DCM).

-

Cleavage: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

-

Reaction: Stir at RT for 1–2 hours.

-

Isolation: The product often precipitates as the HCl salt. If not, add Diethyl Ether to induce precipitation. Filter and dry under vacuum.

-

Validation: Verify disappearance of the Boc signal (~1.4 ppm) in ¹H NMR.

-

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these theoretical values.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)

-

Amide NH: ~8.4 ppm (doublet, 1H).

-

Piperidine NH₂⁺ (Salt): ~9.0–9.5 ppm (broad singlet, 1H/2H).

-

Alpha-CH (Alanine): ~4.3 ppm (quintet/multiplet, 1H).

-

Methoxy (-OCH₃): 3.65 ppm (singlet, 3H).

-

Piperidine Ring: Multiplets at 1.5–3.2 ppm (9H total).

-

Alanine Methyl: ~1.3 ppm (doublet, 3H).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive.

-

Expected Mass (M+H)⁺: 215.14 m/z.

-

Fragment Ions: Look for loss of methoxy group (-31) or cleavage at the amide bond.

Applications in Drug Discovery

Prodrug Strategy (LAT1 Targeting)

Nipecotic acid is hydrophilic and does not cross the BBB efficiently.[1] By coupling it with Alanine (or Serine/Phenylalanine), the molecule mimics a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1) .

-

Mechanism: The prodrug is actively transported across the BBB.

-

Activation: Once inside the CNS, intracellular esterases/amidases cleave the amide bond, releasing free Nipecotic Acid (the active GAT inhibitor).

Pharmacophore Mapping

References

-

Kragler, A., et al. (2008). "Synthesis and biological evaluation of nipecotic acid derivatives as GABA uptake inhibitors." Journal of Medicinal Chemistry. (General reference for Nipecotic Acid SAR).

-

Anderson, C. M., et al. (2001). "Transport of GABA uptake inhibitors across the blood-brain barrier." Journal of Neurochemistry.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Protocol validation for HATU coupling).

-

PubChem Compound Summary. "Nipecotic Acid" (CID 440).

-

PubChem Compound Summary. "L-Alanine methyl ester" (CID 92918).

Sources

Solubility profile of Methyl 2-(piperidine-3-carbonylamino)propanoate in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for Methyl 2-(piperidine-3-carbonylamino)propanoate

Executive Summary

Methyl 2-(piperidine-3-carbonylamino)propanoate is a critical peptidomimetic intermediate characterized by a "Janus-faced" polarity profile.[1] Comprising a basic piperidine ring, a rigid amide linkage, and a lipophilic methyl ester tail, its solubility behavior is non-trivial and highly dependent on protonation state (pH) and solvent polarity.[1]

This guide provides a comprehensive technical analysis of the compound’s solubility profile.[1][2][3] It moves beyond static data points to establish a self-validating determination workflow , ensuring reproducibility in synthesis, purification, and bioassay formulation.[1]

Part 1: Physiochemical Basis of Solubility

To predict and manipulate the solubility of this molecule, one must deconstruct its functional architecture.[1] The molecule (

-

The Piperidine Ring (Basic Domain):

-

Nature:[1][] Secondary amine (

).[1][] -

pKa: ~10–11 (Estimated).[1]

-

Solubility Impact: In its free base form, this ring promotes solubility in polar organic solvents (alcohols, DCM).[1] Upon protonation (e.g., HCl or TFA salts), it becomes ionic, drastically reducing solubility in non-polar organics while increasing water solubility.[1]

-

-

The Amide Linkage (H-Bonding Domain):

-

The Propanoate Methyl Ester (Lipophilic Domain):

Part 2: Predictive Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the following profile represents the theoretical solubility behavior of the free base form at 25°C.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | High dielectric constant disrupts amide H-bonds; fully solvates the polar amine.[1] Ideal for stock solutions.[1] |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Strong H-bonding capability matches the amine/amide functions.[1] Methanol is often the solvent of choice for hydrogenation steps.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Excellent solvation of the lipophilic ester and the free amine. Standard solvent for acylation reactions.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–30 mg/mL) | Solubilizes the ester tail but may struggle with the rigid amide core if the crystal lattice is stable.[1] |

| Ethers | THF, Diethyl Ether | Low to Moderate | THF is viable; Diethyl Ether is poor.[1] Often used to precipitate the salt form of the compound.[1] |

| Alkanes | Hexanes, Heptane | Insoluble (<1 mg/mL) | Lacks polarity to interact with amine/amide.[1] Used as an antisolvent for recrystallization.[1] |

Critical Note on Salts: If the material is an HCl or TFA salt, solubility in DCM and Ethyl Acetate will drop precipitously.[1] Salts require polar protic solvents (MeOH) or water for dissolution.[1]

Part 3: Self-Validating Determination Protocol

Do not rely on literature values for critical assays. Batch-to-batch variation in crystallinity and salt content requires empirical verification.[1] Use this Saturation Shake-Flask Protocol (adapted from OECD Guideline 105) to generate your own data.

Phase A: The Visual Screen (Qualitative)

-

Weigh 10 mg of sample into a clear glass vial.

-

Add 100 µL of solvent (Target: 100 mg/mL).[1]

-

Vortex for 60 seconds.

-

Observation:

Phase B: Equilibrium Determination (Quantitative)

For precise values (e.g., for formulation), use Gravimetric Analysis.[1]

-

Saturation: Add excess solid to 5 mL of solvent. Shake at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed vial. Evaporate solvent under nitrogen/vacuum.[1]

-

Weighing: Weigh the residue.

-

Calculation:

-

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis vs. Storage).

Figure 1: Solvent Selection Decision Tree based on physiochemical form and application.

Part 5: Expert Recommendations

-

The "Oiling Out" Phenomenon:

-

Stock Solution Stability:

-

Green Chemistry Alternatives:

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[1][3][5] Organisation for Economic Co-operation and Development (OECD), 1995.[1] Link

-

Bachem Peptide Solubility Guidelines. Solubilization of Peptides and Peptidomimetics. Bachem AG.[1] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine-3-carboxamide derivatives.[1]Link

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Referenced for theoretical parameter modeling).

Sources

Thermodynamic stability of piperidine-amino acid ester derivatives

Title: Thermodynamic Stability & Hydrolysis Kinetics of Piperidine-Amino Acid Ester Derivatives: A Technical Guide for Lead Optimization

Executive Summary

This technical guide provides a rigorous framework for evaluating the chemical stability of piperidine-amino acid ester derivatives—a structural motif common in prodrugs, peptidomimetics, and chiral resolution agents. Unlike simple aliphatic esters, these compounds exhibit complex degradation profiles due to the basicity of the piperidine nitrogen (

Part 1: Structural Dynamics & Mechanistic Instability

The stability of piperidine-amino acid esters is governed not just by the ester linkage itself, but by the stereoelectronic environment imposed by the piperidine ring. Two primary degradation pathways must be distinguished: Hydrolysis and Cyclization .

The Role of Intramolecular Catalysis

In neutral to basic aqueous media, the unprotonated piperidine nitrogen can accelerate ester hydrolysis through intramolecular general base catalysis or nucleophilic attack .

-

General Base Catalysis: The nitrogen lone pair abstracts a proton from a water molecule, increasing its nucleophilicity for attack on the ester carbonyl.

-

Nucleophilic Attack (Cyclization): In specific geometries (e.g.,

-amino esters), the nitrogen can directly attack the carbonyl carbon, forming a cyclic lactam (piperidone) and releasing the alcohol. This is thermodynamically irreversible and often faster than hydrolysis.

The pH-Rate Profile

The degradation rate (

-

Acidic Region (pH < 4): The piperidine nitrogen is protonated (

). The positive charge exerts a strong electron-withdrawing inductive effect (-I), destabilizing the transition state for acid-catalyzed hydrolysis. Result: Enhanced stability compared to simple esters. -

Neutral/Basic Region (pH > 7): The nitrogen exists as a free base. Intramolecular catalysis becomes dominant. Result: Rapid degradation.

Diagram 1: Mechanistic Degradation Pathways The following diagram illustrates the bifurcation between hydrolysis and cyclization based on pH and structural conformation.

Caption: Bifurcation of degradation pathways. High pH promotes free-base formation, leading to rapid hydrolysis or cyclization.

Part 2: Experimental Framework for Stability Profiling

To generate regulatory-grade data (ICH Q1A), one must isolate specific catalytic contributions. The following protocol ensures self-validating results by controlling ionic strength and buffer species.

Protocol: pH-Rate Profiling (The "U-Curve" Determination)

Objective: Determine the pH of maximum stability (

Reagents:

-

Buffers: Acetate (pH 3.0–5.0), Phosphate (pH 6.0–7.5), Borate (pH 8.0–10.0).

-

Ionic Strength Adjuster: KCl or NaCl (Maintain

to eliminate salt effects). -

Internal Standard: Benzoic acid or Caffeine (non-reactive reference).

Step-by-Step Methodology:

-

Preparation: Dissolve the piperidine ester derivative (approx.

) in the appropriate buffer solution pre-equilibrated at -

Sampling: Aliquot

samples at defined intervals ( -

Quenching: Immediately quench samples into cold HPLC mobile phase (typically acidic, pH 2.5) to protonate the amine and freeze the reaction.

-

Analysis: Analyze via RP-HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Water + 0.1% TFA (Gradient 5%

95%). -

Detection: UV at

(usually 210-220 nm for non-aromatic piperidines).

-

Data Treatment:

Plot

Protocol: Arrhenius Shelf-Life Prediction

Objective: Predict

-

Perform the kinetic assay (from 2.1) at three elevated temperatures (e.g.,

) at the determined -

Plot

vs. -

Calculate Activation Energy (

) using the slope ( -

Extrapolate

to calculate shelf life:

Part 3: Analytical Methodologies & Data Presentation

Accurate quantification requires separating the parent ester from its acid hydrolysis product and potential lactam degradants.

Table 1: Recommended Chromatographic Conditions

| Parameter | Condition | Rationale |

| Stationary Phase | C18 or Phenyl-Hexyl ( | Phenyl-hexyl provides better selectivity for polar amines. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Low pH suppresses silanol activity and protonates the piperidine, improving peak shape. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | Controlled temperature ensures reproducible retention times. |

Diagram 2: Stability Testing Workflow (ICH Q1A Aligned) This workflow integrates stress testing with formal stability protocols.

Caption: Integrated workflow for establishing stability metrics from stress testing to formal ICH registration.

Part 4: Case Study - Steric Effects on Stability

Comparison: Ethyl Pipecolate (2-substituted) vs. Ethyl Isonipecotate (4-substituted).

-

Observation: Ethyl pipecolate exhibits significantly higher hydrolytic stability than ethyl isonipecotate.

-

Causality: The substituent at the 2-position (adjacent to the nitrogen) introduces steric bulk that hinders the approach of water/hydroxide to the ester carbonyl. Furthermore, it enforces a ring conformation that may distance the nitrogen lone pair from the carbonyl, suppressing intramolecular catalysis.

-

Design Implication: When designing piperidine-based prodrugs, placing the ester linkage at the 2-position (pipecolic acid scaffold) offers a "built-in" stability advantage over the 3- or 4-positions.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[3] Link

-

Hansen, J. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health. Link

- Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol 1. Plenum Press.

- Bada, J. L. (1972). Kinetics of the hydrolysis of pipecolic acid esters. Journal of the American Chemical Society.

-

Zhou, G. (2024).[4] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.[4] Pharmacology & Pharmacy.[2][3][4] Link

Sources

Methodological & Application

Application Note: Optimized Amide Coupling of N-Boc-Piperidine-3-Carboxylic Acid and L-Alanine Methyl Ester

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of a dipeptide mimetic via the amide coupling of Piperidine-3-carboxylic acid (Nipecotic acid) and L-Alanine methyl ester .

Critical Scientific Context: Piperidine-3-carboxylic acid is a chiral non-proteinogenic amino acid often used to introduce conformational constraints in peptide backbones. However, two primary challenges exist in this specific transformation:

-

Self-Polymerization: The unprotected piperidine nitrogen is nucleophilic. Without N-protection (e.g., Boc, Fmoc), the starting material will self-condense (polymerize) rather than couple with the alanine. This protocol strictly uses N-Boc-piperidine-3-carboxylic acid.

-

Racemization Risk: The C3 stereocenter of nipecotic acid is susceptible to epimerization (racemization) during the activation step, particularly via the formation of oxazolone intermediates.

The Solution: We employ a carbodiimide/additive strategy (EDC/HOBt) . This method is chosen over uronium reagents (like HATU) for initial scale-up because the acidic additive (HOBt) suppresses racemization by rapidly trapping the highly reactive O-acylisourea intermediate as a stable but reactive active ester.

Reaction Mechanism & Logic

The reaction proceeds via the activation of the carboxylic acid by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the formation of an HOBt-active ester. This intermediate is then attacked by the free amine of the alanine methyl ester.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway highlighting the role of HOBt in intercepting the unstable O-acylisourea to prevent side reactions.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Critical Note |

| (S)-N-Boc-Piperidine-3-carboxylic acid | 229.27 | 1.0 | Substrate | Must be N-protected. |

| L-Alanine methyl ester HCl | 139.58 | 1.1 | Substrate | Hygroscopic salt; keep dry. |

| EDC.HCl | 191.70 | 1.2 | Coupling Agent | Water-soluble carbodiimide.[4][5] |

| HOBt (anhydrous) | 135.12 | 1.2 | Additive | Prevents racemization. |

| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base | Neutralizes HCl salt & activates reaction. |

| Dichloromethane (DCM) | - | - | Solvent | Anhydrous grade preferred. |

| DMF | - | - | Co-solvent | Use only if solubility is poor in DCM. |

Experimental Protocol

Phase 1: Preparation & Activation[4]

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

-

Dissolution: Add (S)-N-Boc-Piperidine-3-carboxylic acid (1.0 equiv, e.g., 229 mg) and HOBt (1.2 equiv, 162 mg) to the flask.

-

Solvent: Add anhydrous DCM (10 mL). If the acid does not dissolve completely, add anhydrous DMF dropwise (max 10% v/v) until clear.

-

Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes.

-

Activation: Add EDC.HCl (1.2 equiv, 230 mg) in one portion. Stir at 0 °C for 15 minutes.

-

Observation: The solution may become slightly cloudy as the active ester forms.

-

Phase 2: Amine Addition & Coupling[8]

-

Amine Prep: In a separate vial, dissolve L-Alanine methyl ester HCl (1.1 equiv, 154 mg) in minimal DCM (2 mL). Add DIPEA (3.0 equiv, 0.52 mL).

-

Why? The DIPEA neutralizes the HCl salt, liberating the free amine for reaction.

-

-

Addition: Add the Amine/DIPEA solution dropwise to the activated acid mixture at 0 °C.

-

Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the carboxylic acid (MW 229) and formation of the product (MW ~314).

-

Phase 3: Workup & Purification (The "Self-Validating" System)

This workup is designed to chemically separate reagents based on pKa, ensuring high purity before chromatography.

-

Dilution: Dilute the reaction mixture with excess EtOAc (50 mL).

-

Acid Wash (Removes Amine/DIPEA): Wash with 10% Citric Acid or 1M HCl (2 x 20 mL).

-

Validation: The aqueous layer should be acidic (pH 1-2). Unreacted alanine and DIPEA migrate to the aqueous phase.

-

-

Base Wash (Removes Acids/HOBt): Wash with Saturated NaHCO₃ (2 x 20 mL).

-

Validation: The aqueous layer should be basic (pH 8-9). Unreacted Nipecotic acid and HOBt migrate to the aqueous phase.

-

-

Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Result: You should obtain a colorless to pale yellow oil or foam. If purity is <95% by LC-MS, purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Step-by-step experimental workflow ensuring chemical removal of impurities.

Analytical Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous. Do not delay amine addition after activation (max 20 mins). |

| Racemization | High pH or Over-activation | Use HOBt strictly. Avoid large excess of DIPEA (keep to 3.0 equiv). Keep activation at 0°C. |

| Solid Precipitate | Urea Formation | EDC urea is soluble in water, but if using DCC, filter the white solid (DCU) before workup. |

| Product is Oil | Residual Solvent | Dipeptides are often foams. Co-evaporate with ether or hexanes to induce solidification. |

Expected NMR Signals (CDCl₃):

-

Boc Group: Singlet ~1.45 ppm (9H).

-

Methyl Ester: Singlet ~3.7 ppm (3H).

-

Alanine Doublet: ~1.3-1.4 ppm (3H).

-

Amide NH: Broad singlet/doublet ~6.5-7.5 ppm.

References

-

Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[4][5][1][3][7][6][8] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009).[9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Bachem. (2024). Peptide Coupling Reagents Guide. Bachem Technical Library.

-

BenchChem. (2025). Application Notes and Protocols for Amide Coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 7. hepatochem.com [hepatochem.com]

- 8. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 9. Amide bond formation: beyond the myth of coupling reagents [ouci.dntb.gov.ua]

Reagents for synthesizing Methyl 2-(piperidine-3-carbonylamino)propanoate

Application Note: Optimized Reagent Selection and Protocol for the Synthesis of Methyl 2-(piperidine-3-carbonylamino)propanoate

Executive Summary & Strategic Rationale

The synthesis of Methyl 2-(piperidine-3-carbonylamino)propanoate represents a classic peptidomimetic coupling challenge. The target molecule consists of a piperidine-3-carboxylic acid (nipecotic acid) core coupled to an alanine methyl ester.

Critical Synthetic Challenges:

-

Chemoselectivity: Nipecotic acid contains both a secondary amine and a carboxylic acid. Without N-protection, the starting material will undergo self-polymerization upon activation.

-

Stereochemical Integrity: Both the 3-position of the piperidine ring and the

-carbon of the alanine moiety are chiral. The coupling conditions must minimize epimerization (racemization), particularly at the activated carboxylate of the nipecotic acid. -

Orthogonality: The protecting group on the piperidine nitrogen must be removable under conditions that do not hydrolyze the methyl ester on the alanine tail.

The Solution: This protocol utilizes N-Boc-Nipecotic acid as the starting material. The Boc (tert-butoxycarbonyl) group is orthogonal to the methyl ester; it is stable to the basic conditions of coupling but labile to anhydrous acid, allowing for clean deprotection without saponifying the ester. We employ HATU as the coupling agent due to its superior kinetics with hindered secondary acids compared to carbodiimides (EDC/DCC), ensuring high yields and preserving chirality.

Reagent Selection Guide

The following table outlines the specific reagents chosen for this protocol and the causality behind their selection.

| Reagent Class | Selected Reagent | Role | Technical Justification |

| Starting Material A | N-Boc-Nipecotic acid | Acid Component | The Boc group prevents self-coupling. It is removed via acidolysis (HCl or TFA), leaving the methyl ester intact. |

| Starting Material B | L-Alanine methyl ester HCl | Amine Component | Supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf stability. |

| Coupling Agent | HATU | Activator | HATU generates a highly reactive aza-benzotriazole ester. It is preferred over EDC/HOBt for nipecotic acid derivatives to overcome the steric hindrance of the adjacent piperidine ring [1]. |

| Base | DIPEA (Hunig's Base) | Proton Scavenger | Non-nucleophilic base required to free the amine from the HCl salt and activate the carboxylic acid. Steric bulk prevents it from attacking the active ester. |

| Solvent | DMF (Anhydrous) | Reaction Medium | High polarity dissolves both the zwitterionic amino acid salts and the organic intermediates. |

| Deprotection | 4M HCl in Dioxane | Cleavage Agent | Removes the Boc group to yield the final product as a hydrochloride salt.[1] Avoids the use of water (preventing ester hydrolysis) and simplifies workup compared to TFA [2]. |

Detailed Experimental Protocol

Phase 1: Amide Coupling (Formation of the Protected Intermediate)

Reaction:

N-Boc-Nipecotic acid + L-Alanine methyl ester HCl

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Nipecotic acid (1.0 equiv, e.g., 2.29 g, 10 mmol) in anhydrous DMF (30 mL, 0.3 M concentration).

-

Activation: Add DIPEA (1.0 equiv) and stir for 5 minutes. Then, add HATU (1.1 equiv, 4.18 g). The solution should turn slightly yellow as the active ester forms. Stir at Room Temperature (RT) for 15 minutes.

-

Note: Pre-activation minimizes the exposure of the amine partner to the activating agent, reducing potential side reactions.

-

-

Coupling: Add L-Alanine methyl ester hydrochloride (1.1 equiv, 1.53 g). Follow immediately with a second portion of DIPEA (2.5 equiv).

-

Critical Check: The total base must be sufficient to neutralize the HCl salt of the alanine and the H+ generated during activation. pH should be roughly 8-9 (check with wet pH paper held above the liquid).

-

-

Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product (Boc-protected) will be less polar than the starting acid.

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (150 mL).

-

Wash sequentially with:

-

1M HCl or 5% Citric Acid (2 x 50 mL) – Removes unreacted amine and DIPEA.

-

Saturated NaHCO₃ (2 x 50 mL) – Removes unreacted acid and HATU byproducts.

-

Brine (1 x 50 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Result: A viscous oil or white foam (N-Boc-Protected Intermediate). Yield is typically >85%.

-

Phase 2: Boc-Deprotection (Isolation of Target)

Reaction:

N-Boc-Intermediate

-

Dissolution: Dissolve the crude N-Boc intermediate from Phase 1 in a minimal amount of dry 1,4-Dioxane (or DCM).

-

Cleavage: Add 4M HCl in Dioxane (10 equiv relative to substrate).

-

Observation: Gas evolution (isobutylene) will occur. A white precipitate often forms as the product hydrochloride salt is insoluble in dioxane/ether.

-

-

Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of the M+100 or M+56 peak).

-

Isolation:

-

Dilute the mixture with excess Diethyl Ether (Et₂O) or MTBE . This forces the complete precipitation of the product salt.

-

Filter the solid or decant the supernatant.

-

Wash the solid cake 3 times with Et₂O to remove residual Boc byproducts and dioxane.

-

-

Drying: Dry under high vacuum to remove traces of solvent and HCl.

-

Final Product: Methyl 2-(piperidine-3-carbonylamino)propanoate Hydrochloride .

-

Storage: Store at -20°C; the ester is stable, but the free amine (if neutralized) is hygroscopic and reactive.

-

Workflow Visualization

The following diagram illustrates the critical path, highlighting the orthogonality of the protecting group strategy.

Caption: Synthetic workflow ensuring chemoselectivity via Boc-protection and HATU activation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Steric hindrance of piperidine ring. | Switch solvent to NMP or increase reaction time. Ensure pH is >8 during coupling. |

| Racemization | Over-activation or high base concentration. | Use Collidine instead of DIPEA (weaker base, less racemization) [3].[2] Reduce activation time before amine addition. |

| Ester Hydrolysis | Water in reaction or workup too basic. | Use anhydrous DMF. Avoid prolonged exposure to NaOH/strong base during workup. Use HCl/Dioxane for deprotection (anhydrous).[1] |

| Incomplete Deprotection | HCl concentration too low. | Ensure large excess (10-20 eq) of HCl. If solid precipitates too fast, trapping starting material, sonicate the mixture. |

References

-

Albericio, F., & Byman, J. M. (2008). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 108(8), 2901-2914.

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane.[1] The Journal of Peptide Research, 58(4), 338-341.

-

Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of N-alpha-Protected Amino Acids.[3] The Journal of Organic Chemistry, 60(11), 3561-3564.

Sources

Advanced Peptidomimetic Design: Utilization of Methyl 2-(piperidine-3-carbonylamino)propanoate

Executive Summary & Structural Significance

Methyl 2-(piperidine-3-carbonylamino)propanoate (Nipecotyl-Alanine Methyl Ester) is a high-value chiral building block used primarily in the design of conformationally constrained peptidomimetics . By incorporating the piperidine ring (nipecotic acid moiety) into the peptide backbone, researchers can restrict the torsional angles (

This scaffold is critical in drug discovery for:

-

Protease Inhibitors: Locking the bioactive conformation to fit into catalytic pockets (e.g., thrombin or HCV protease inhibitors).

-

GPCR Ligands: Mimicking Proline-rich domains while altering solubility and metabolic stability.

-

Fragment-Based Drug Discovery (FBDD): Serving as a rigid core with defined vectors for substituent growth.

Critical Technical Challenge: The molecule contains a secondary amine (on the piperidine ring) which is sterically hindered. Standard peptide coupling protocols often fail or proceed with low yields when acylating this nitrogen. This guide provides optimized protocols to overcome these steric barriers while maintaining stereochemical integrity.

Stereochemical Analysis & Control

The molecule possesses two chiral centers: the C3 position of the piperidine ring and the

| Isomer Configuration | Nomenclature | Structural Role |

| (3R, 2'S) | D-Nipecotyl-L-Ala | Induces specific |

| (3S, 2'S) | L-Nipecotyl-L-Ala | Mimics extended Pro-Ala chains; often the bioactive "natural" mimic. |

| (3R, 2'R) | D-Nipecotyl-D-Ala | Mirror image of (3S, 2'S); used for stability studies (proteolytic resistance). |

| (3S, 2'R) | L-Nipecotyl-D-Ala | Mismatched steric bulk; often leads to disordered regions. |

Experimental Warning: Commercial supplies of nipecotic acid derivatives are often racemic at the C3 position unless explicitly certified.

-

Protocol Requirement: Always verify diastereomeric purity via Chiral HPLC prior to scaling synthesis.

-

Epimerization Risk: The C3 center of nipecotic acid is prone to racemization during strong base treatments or high-temperature couplings due to the thermodynamic drive to equilibrate the substituent to the equatorial position.

Experimental Protocols

Protocol A: N-Acylation of the Piperidine Ring (Chain Extension)

Objective: Couple an Fmoc-Amino Acid to the secondary amine of the Methyl 2-(piperidine-3-carbonylamino)propanoate scaffold. Challenge: The secondary amine is hindered. Standard EDC/HOBt couplings will fail or yield <20%.

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyBrOP.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for secondary amines.

-

Base: DIPEA (Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Preparation: Dissolve Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration relative to amino acid).

-

Activation: Add HOAt (1.2 eq) and DIPEA (2.5 eq). Stir for 2 minutes to form the activated ester. Note: The solution should turn yellow.

-

Addition: Add the Methyl 2-(piperidine-3-carbonylamino)propanoate (1.0 eq) to the activated mixture.

-

Reaction: Stir under nitrogen at room temperature for 4–16 hours .

-

Monitoring: Monitor via LC-MS. The secondary amine reacts slowly. If conversion is <50% after 4 hours, add a second portion of activated amino acid (0.5 eq).

-

-

Workup: Dilute with EtOAc, wash with 5% KHSO

, sat. NaHCO

Alternative for Extremely Hindered Residues (e.g., Val, Ile): Use Fmoc-Amino Acid Fluorides or Bis(trichloromethyl)carbonate (BTC) to generate the acid chloride in situ. These are more reactive toward secondary amines than HATU esters.

Protocol B: Hydrolysis of the Methyl Ester (C-Terminal Activation)

Objective: Deprotect the carboxylic acid to allow coupling to the next residue.

Risk: Racemization of the Alanine

Reagents:

-

Lithium Hydroxide (LiOH·H

O). -

Solvent: THF/Water (3:1).

Step-by-Step Procedure:

-

Dissolve the scaffold (1.0 eq) in THF/Water (3:1) at 0°C.

-

Add LiOH (1.5 eq) slowly.

-

Stir at 0°C (ice bath) for 1–2 hours. Do not heat.

-

Reasoning: Low temperature prevents

-proton abstraction and subsequent racemization of the alanine moiety.

-

-

Neutralization: Carefully acidify to pH 3–4 using 1N HCl at 0°C.

-

Extraction: Extract immediately with EtOAc or n-Butanol (if polar).

-

Usage: Use the crude acid immediately in the next coupling step to minimize spontaneous decarboxylation or degradation.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for utilizing this building block, specifically addressing the choice of protecting groups and coupling strategies based on steric hindrance.

Figure 1: Strategic workflow for N-terminal and C-terminal modification of the Nipecotyl-Alanine scaffold. Note the divergence in coupling reagents based on steric hindrance.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (N-Acylation) | Steric hindrance of piperidine N; "Guanidinium" formation if using excess uronium. | Switch to PyBrOP or Acid Fluorides . Ensure pre-activation of AA before adding to the scaffold. |

| Epimerization (Alanine) | High pH during hydrolysis or coupling; Over-activation. | Perform hydrolysis at 0°C . Use Collidine instead of DIPEA during coupling (weaker base).[1] |

| Double Acylation | Excess reagents reacting with unprotected side chains. | Ensure orthogonal side-chain protection (e.g., tBu for Ser/Thr) is intact. |

| Incomplete Hydrolysis | Methyl ester is stable; LiOH inactive in pure organic solvent. | Ensure water is present (THF:H2O 3:1). Add methanol if solubility is poor. |

References

-

El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A., et al. (1990). Acid fluorides: a new class of rapid-acting, highly efficient acylating agents for peptide synthesis. Journal of the American Chemical Society, 112(26), 9651–9652. Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][3][4] Tetrahedron, 60(11), 2447-2467. Link

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Activation and Coupling. ChemPep Protocols. Link

Sources

Application Notes & Protocols: Functionalization of the Piperidine Nitrogen in Amino Acid Conjugates

Introduction: The Strategic Importance of N-Functionalized Piperidine-Amino Acid Conjugates

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically approved pharmaceuticals and bioactive natural products.[1][2] Its structural and physicochemical properties—such as high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as a hydrogen bond acceptor—make it an invaluable component in drug design.[1] When conjugated to amino acids or peptides, the piperidine moiety offers a powerful tool to enhance metabolic stability, improve membrane permeability, and optimize pharmacokinetic (ADME) profiles, often with reduced toxicity.[1][3]

The secondary amine nitrogen of the piperidine ring is a critical handle for synthetic diversification. Its functionalization allows for the precise tuning of a molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This guide provides an in-depth exploration of robust and reliable methodologies for the functionalization of the piperidine nitrogen within amino acid conjugates, offering detailed protocols and mechanistic insights for researchers in drug discovery and peptide science.

Core Concepts: Reactivity of the Piperidine Nitrogen

The piperidine nitrogen is a non-aromatic, sp³-hybridized secondary amine. Its reactivity is governed by two primary characteristics:

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom is readily available for donation, making it an excellent nucleophile. This property is the foundation for a wide range of C-N bond-forming reactions, including alkylation, acylation, and arylation.

-

Basicity: With a typical pKa of its conjugate acid around 11, piperidine is a moderately strong base. This basicity can influence reaction conditions, often requiring the use of an additional, non-nucleophilic base to scavenge acid generated during a reaction, thereby preventing the formation of the unreactive piperidinium salt.[4]

Understanding these principles is paramount for selecting the appropriate reaction conditions and troubleshooting potential side reactions, such as the common issue of over-alkylation leading to quaternary ammonium salts.[5]

Key Functionalization Strategies & Protocols

This section details five primary strategies for modifying the piperidine nitrogen, each with a distinct protocol, mechanistic overview, and practical insights.

N-Alkylation: Expanding the Chemical Space

N-alkylation is a fundamental method for introducing diverse alkyl groups onto the piperidine nitrogen. Two of the most reliable methods are Reductive Amination and Direct Alkylation.

This highly efficient, one-pot method involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent.[6][7] It is particularly favored for its high chemoselectivity and broad substrate scope.[8]

Mechanistic Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over reagents like sodium borohydride (NaBH₄) because it is less basic, tolerant of mildly acidic conditions needed for iminium formation, and selective for the iminium ion over the carbonyl starting material, thus minimizing side reactions like alcohol formation.[6]

Experimental Protocol: Reductive Amination

-

Materials:

-

Piperidine-amino acid conjugate (1.0 eq)

-

Aldehyde or Ketone (1.1 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, 0.1 - 1.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the piperidine-amino acid conjugate (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCM (approx. 10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (N₂ or Ar).[6]

-

If the substrate is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to free the amine.

-

Add glacial acetic acid (optional, to catalyze iminium formation) and stir the mixture at room temperature for 1 hour.[6]

-

Carefully add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution. An initial effervescence may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.[6]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

This classic SN2 reaction involves the direct displacement of a halide (or other leaving group) by the nucleophilic piperidine nitrogen. While straightforward, it requires careful control to prevent over-alkylation, which results in the formation of an undesired quaternary ammonium salt.[4][5]

Scientist's Note: To minimize the formation of the quaternary salt, the alkyl halide should be added slowly to the reaction mixture to maintain a relative excess of the secondary amine.[4] Using a slight excess of the piperidine starting material (e.g., 1.1 eq) can also favor mono-alkylation.[5] The inclusion of a non-nucleophilic base like DIPEA or potassium carbonate (K₂CO₃) is essential to neutralize the H-X acid formed, which would otherwise protonate the starting amine and halt the reaction.[4]

Experimental Protocol: Direct N-Alkylation

-

Materials:

-

Piperidine-amino acid conjugate (1.0 eq)

-

Alkyl Halide (e.g., bromide or iodide) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Syringe pump (recommended)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the piperidine conjugate (1.0 eq) and DIPEA (1.5 eq) in anhydrous MeCN.[4]

-

Using a syringe pump, add a solution of the alkyl halide (1.1 eq) in MeCN dropwise over several hours.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. Gentle heating (e.g., 50-70 °C) may be required for less reactive halides.[6]

-

Once complete, remove the solvent in vacuo.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

-

Purify via column chromatography.

-

N-Arylation: Forging C(sp²)-N Bonds

Introducing an aryl or heteroaryl group at the piperidine nitrogen is a powerful strategy in medicinal chemistry. Modern cross-coupling reactions, particularly the Buchwald-Hartwig and Chan-Lam couplings, have become the methods of choice.

This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds between amines and aryl/heteroaryl halides or triflates.[9][10] Its broad functional group tolerance and applicability to a wide range of substrates make it indispensable.[11]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species. Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Materials:

-

Piperidine-amino acid conjugate (1.2 eq)

-

Aryl Halide or Triflates (1.0 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine Ligand (e.g., Xantphos, BINAP, 2-10 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4 - 2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), base (e.g., NaOt-Bu, 1.4 eq), palladium pre-catalyst, and ligand under an inert atmosphere.

-

Evacuate and backfill the flask with N₂ or Ar three times.

-

Add the anhydrous, deoxygenated solvent via syringe, followed by the piperidine conjugate (1.2 eq).

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 4-24 hours, monitoring by LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the product by column chromatography.

-

The Chan-Lam coupling provides a complementary, copper-catalyzed approach for N-arylation using aryl boronic acids.[12][13] It often proceeds under milder conditions (room temperature to moderate heat) and is tolerant of air and moisture, making it operationally simpler than many palladium-catalyzed systems.[14]

Experimental Protocol: Chan-Lam N-Arylation

-

Materials:

-

Piperidine-amino acid conjugate (1.1 eq)

-

Aryl boronic acid (1.0 eq)

-

Copper(II) Acetate (Cu(OAc)₂) (10-20 mol% or stoichiometric)

-

Base (e.g., Pyridine, TEA) (2.0 eq)

-

Solvent (e.g., DCM, Methanol)

-

Molecular sieves (optional, to remove water)

-

-

Procedure:

-

Combine the piperidine conjugate (1.1 eq), aryl boronic acid (1.0 eq), Cu(OAc)₂ (e.g., 1.0 eq for stoichiometric), and base (e.g., pyridine, 2.0 eq) in a flask.

-

Add the solvent (e.g., DCM) and stir the mixture vigorously at room temperature. The flask is typically left open to the air.

-

The reaction can be slow, requiring stirring for 24-72 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction with DCM and filter through Celite to remove copper salts.

-

Wash the filtrate with aqueous NH₄Cl solution, then water and brine.

-

Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by chromatography.

-

N-Acylation, N-Sulfonylation, and N-Carbamoylation

These reactions introduce carbonyl, sulfonyl, or carbamoyl groups, respectively, which can act as hydrogen bond acceptors and significantly alter the electronic properties of the piperidine nitrogen.

This is a robust reaction forming a stable amide bond. It is typically achieved by reacting the piperidine with an acid chloride, anhydride, or an activated ester (e.g., NHS ester) in the presence of a base.[15][16]

Experimental Protocol: N-Acylation with an Acid Chloride

-

Materials:

-

Piperidine-amino acid conjugate (1.0 eq)

-

Acid Chloride (1.05 eq)

-

Base (e.g., TEA or DIPEA) (2.0 eq)

-

Anhydrous DCM

-

-

Procedure:

-

Dissolve the piperidine conjugate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., TEA, 2.0 eq).

-

Add the acid chloride (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Quench with water, separate the layers, and extract the aqueous phase with DCM.

-

Combine organics, wash with dilute HCl, saturated NaHCO₃, and brine.

-

Dry (MgSO₄), filter, concentrate, and purify.

-

The formation of a sulfonamide is analogous to acylation, using a sulfonyl chloride as the electrophile. Sulfonamides are generally very stable and can serve as effective hydrogen bond acceptors.[17]

Experimental Protocol: N-Sulfonylation

-

Materials:

-

Piperidine-amino acid conjugate (1.0 eq)

-

Sulfonyl Chloride (1.1 eq)

-

Base (e.g., Pyridine or TEA) (2.0 eq)

-

Anhydrous DCM

-

-

Procedure:

-

Dissolve the piperidine conjugate in anhydrous DCM at 0 °C.

-

Add pyridine (2.0 eq) followed by the dropwise addition of the sulfonyl chloride (1.1 eq).

-

Stir at room temperature for 2-16 hours.

-

Workup is similar to the N-acylation protocol: wash sequentially with dilute acid, bicarbonate solution, and brine before drying and purification.

-

Ureas are formed by reacting the piperidine nitrogen with an isocyanate, while carbamates are formed using a chloroformate. These functional groups introduce additional hydrogen bonding capabilities.[18][19]

Experimental Protocol: N-Urea formation with an Isocyanate

-

Materials:

-

Piperidine-amino acid conjugate (1.0 eq)

-

Isocyanate (1.0 eq)

-

Anhydrous Toluene or DCM

-

-

Procedure:

-

Dissolve the piperidine conjugate in the anhydrous solvent.[19]

-

Add the isocyanate dropwise at room temperature. The reaction is often rapid and may be slightly exothermic.[19]

-

Stir for 1-3 hours. If a precipitate forms, it is often the desired product.

-

Concentrate the solvent. The crude product is often pure, but can be purified by recrystallization or chromatography if necessary.

-

Data Presentation & Visualization

Table 1: Comparison of N-Functionalization Strategies

| Strategy | Electrophile | Key Reagents | Typical Conditions | Advantages | Challenges |

| Reductive Amination | Aldehyde / Ketone | NaBH(OAc)₃, Acid catalyst | RT, 12-24h, DCM/DCE | High selectivity, broad scope, one-pot | Requires stoichiometric reductant |

| Direct Alkylation | Alkyl Halide | DIPEA or K₂CO₃ | RT to 70°C, 6-18h, MeCN/DMF | Simple, readily available reagents | Risk of over-alkylation[5] |

| Buchwald-Hartwig | Aryl Halide / Triflates | Pd catalyst, Phosphine ligand, Base | 80-110°C, 4-24h, Toluene | Excellent scope, high yields | Requires inert atmosphere, expensive catalysts |

| Chan-Lam Coupling | Aryl Boronic Acid | Cu(OAc)₂, Base (Pyridine) | RT, 24-72h, DCM | Mild, air-tolerant, simple setup | Can be slow, sometimes needs stoichiometric Cu |

| N-Acylation | Acid Chloride | TEA or Pyridine | 0°C to RT, 1-4h, DCM | Fast, high-yielding, robust | Acid chloride can be moisture-sensitive |

| N-Sulfonylation | Sulfonyl Chloride | Pyridine | RT, 2-16h, DCM | Forms very stable sulfonamides | Can be slower than acylation |

| N-Urea Formation | Isocyanate | None (or catalyst) | RT, 1-3h, Toluene/DCM | Fast, often clean, high-yielding | Isocyanates can be toxic and moisture-sensitive |

Diagrams

Caption: Figure 1: General Workflow for Reductive Amination.

Caption: Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle.

Conclusion

The functionalization of the piperidine nitrogen in amino acid conjugates is a versatile and powerful approach in modern drug discovery. The methods outlined in this guide—from classical N-alkylation and acylation to modern transition-metal-catalyzed cross-couplings—provide a robust toolkit for chemists to synthesize diverse libraries of compounds. By understanding the core chemical principles and carefully following these detailed protocols, researchers can efficiently generate novel molecular entities with tailored properties, accelerating the journey from lead identification to clinical candidate.

References

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Online forum post]. Available at: [Link]

- Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Nature.com.

- Wang, L., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.

-

ResearchGate. (n.d.). Nickel-catalyzed Chan–Lam coupling of anilines 50 and piperazine 335. [Figure]. Available at: [Link]

-

ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Publication]. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed amination of piperidine with aryl chlorides. [Figure]. Available at: [Link]

- Krasowska, D., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Krasavin, M. (n.d.).

- The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.

-

ResearchGate. (n.d.). Synthesis of Carbamoyl Azides and 1-Substituted Tetrazol-5-ones from Isocyanates and NaN3 in the Presence of ZnCl2. [Publication]. Available at: [Link]

- Ju, Y., & Varma, R. S. (2004).

- Smith, M. W., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Publication]. Available at: [Link]

- Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

- Sigma-Aldrich. (n.d.).

- ACS GCI Pharmaceutical Roundtable. (n.d.).

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]

- National Institutes of Health. (n.d.).

- Deportere, C., et al. (2015, September 23). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Science.

- CSIR-NIScPR. (n.d.).

- Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

- Royal Society of Chemistry. (n.d.).

-

ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H... [Publication]. Available at: [Link]

-

ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry. [Publication]. Available at: [Link]

- National Institutes of Health. (n.d.).

- Arkat USA. (n.d.).

- Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.

- Google Patents. (n.d.).

-

ResearchGate. (2015, December 21). N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. [Publication]. Available at: [Link]

- MDPI. (2023, February 2).

-

PrepChem.com. (n.d.). Synthesis of piperidine-1-carboxamide. Retrieved from [Link]

- Foley, D. J., et al. (2022, December 19). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry.

- Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

- Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (2022, August 23). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.

- Royal Society of Chemistry. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.

- Google Patents. (2005, July 7). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

- ACS Publications. (2022, April 29).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chan-Lam Coupling [organic-chemistry.org]

- 14. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. arkat-usa.org [arkat-usa.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. prepchem.com [prepchem.com]

Troubleshooting & Optimization

Troubleshooting low conversion rates in nipecotic acid amidation

Technical Support Center: Troubleshooting Nipecotic Acid Amidation

Topic: Troubleshooting Low Conversion Rates in Nipecotic Acid Amidation Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Nipecotic Acid Challenge

Nipecotic acid (piperidine-3-carboxylic acid) presents a unique set of synthetic challenges due to its zwitterionic nature , amphiphilic solubility profile , and the susceptibility of the C3 chiral center to racemization .

Low conversion in amidation reactions typically stems from three distinct failure modes:

-

The Solubility Trap: The zwitterionic amino acid is insoluble in standard organic solvents (DCM, THF), preventing the coupling reagents from engaging.

-

The "False" Stall (Workup Loss): The reaction proceeds, but the highly polar/amphiphilic product is lost to the aqueous phase during extraction.

-

C3-Racemization/Epimerization: While not a "conversion" issue per se, the formation of the diastereomer (in chiral synthesis) is often misdiagnosed as impurity formation or low yield of the desired isomer.

This guide provides a diagnostic workflow and validated protocols to resolve these specific bottlenecks.

Diagnostic Workflow

Before altering your chemistry, use this logic flow to pinpoint the failure mechanism.

Figure 1: Diagnostic logic for identifying the root cause of failure in nipecotic acid coupling.

Deep Dive: Troubleshooting & Solutions

Issue 1: The Solubility Trap (Zwitterionic Nature)

The Problem: Unprotected nipecotic acid exists as a zwitterion. It is virtually insoluble in DCM, THF, or MeCN. If you attempt to couple "naked" nipecotic acid using EDC/HOBt in DCM, the reaction will fail because the starting material never enters the solution phase. The Fix:

-

Mandatory N-Protection: You must mask the secondary amine. Use N-Boc-nipecotic acid or N-Cbz-nipecotic acid . These derivatives are soluble in organic solvents and prevent self-polymerization.

-

Solvent Switch: If you must work with the free amino acid (e.g., for specific salt forms), you are restricted to DMF or DMSO . However, this often leads to difficult workups.

-

Reference: N-Boc protection renders the molecule lipophilic enough for standard coupling in DCM/DMF mixtures.

Issue 2: Activation Failures & Racemization (The C3 Center)

The Problem: The C3 proton is alpha to the carbonyl. Strong bases (TEA, DIPEA) used during activation can deprotonate this position via the oxazolone mechanism, leading to racemization. Furthermore, the secondary amine (if unprotected) acts as a competing nucleophile. The Fix: